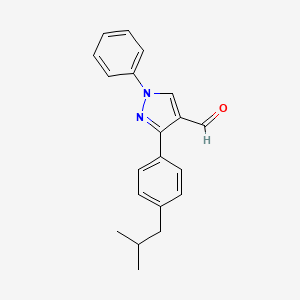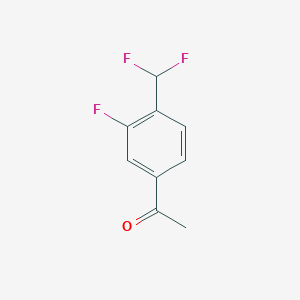![molecular formula C9H15NO3S B14871102 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C8H16N2O2S and a molar mass of 204.29 g/mol . This compound is part of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one involves several steps. One common synthetic route includes the reaction of a suitable azaspiro compound with a methylsulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spiro structure allows it to fit into specific binding pockets of target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one can be compared with other spiro compounds such as:
2,7-Diazaspiro[3.5]nonan-2-yl derivatives: These compounds also exhibit biological activities and are studied for their potential therapeutic applications.
7-Azaspiro[3.5]nonan-2-amine, 7-(methylsulfonyl): This compound shares a similar core structure but differs in functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-methylsulfonyl-2-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C9H15NO3S/c1-14(12,13)10-6-9(7-10)4-2-8(11)3-5-9/h2-7H2,1H3 |
InChI Key |
KZPVVYUKMSETPP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)








